REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([N+:9]([O-])=O)[C:3]=1[CH3:12].[H][H]>CO.[Pt]>[NH2:9][C:4]1[C:3]([CH3:12])=[C:2]([Br:1])[CH:7]=[CH:6][C:5]=1[OH:8]
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C=C1)O)[N+](=O)[O-])C
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Name
|
|
Quantity
|
254 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.013 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen
|
Type
|
FILTRATION
|
Details
|
When complete, the reaction was filtered carefully on Celite™
|
Type
|
CUSTOM
|
Details
|
flushed with ethyl acetate and dichloromethane
|
Type
|
CUSTOM
|
Details
|
to dry a bit
|
Type
|
ADDITION
|
Details
|
before adding more
|
Type
|
CONCENTRATION
|
Details
|
The organics were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1C)Br)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.6 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |